Carbonothioic acid, S-(4-aminophenyl) O-(phenylmethyl) ester
Description
Carbonothioic acid, S-(4-aminophenyl) O-(phenylmethyl) ester (CAS 130219-46-4) is a thiocarbonate ester with the molecular formula C₁₄H₁₃NO₂S. Structurally, it consists of:
- A benzyl group (phenylmethyl) attached to the oxygen atom.
- A 4-aminophenyl group (para-aminophenyl) attached to the sulfur atom.
This compound belongs to the broader class of thiocarbonate esters, which are characterized by the presence of a sulfur atom replacing one oxygen in the carbonate group.
Properties
Molecular Formula |
C14H13NO2S |
|---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
benzyl (4-aminophenyl)sulfanylformate |
InChI |
InChI=1S/C14H13NO2S/c15-12-6-8-13(9-7-12)18-14(16)17-10-11-4-2-1-3-5-11/h1-9H,10,15H2 |
InChI Key |
BHJPCFJYTPHBKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)SC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic acid, S-(4-aminophenyl) O-(phenylmethyl) ester typically involves the reaction of 4-aminophenol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product .
Chemical Reactions Analysis
Types of Reactions
Carbonothioic acid, S-(4-aminophenyl) O-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Properties
Research has indicated that derivatives of carbonothioic acid exhibit significant anticancer activity. For instance, compounds synthesized from carbonothioic acid derivatives have shown promising results against various cancer cell lines. A study demonstrated that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the caspase cascade, which is critical for programmed cell death .
2. Antioxidant Activity
Another application of carbonothioic acid derivatives is their antioxidant properties. These compounds have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is particularly beneficial in preventing cellular damage associated with chronic diseases and aging .
3. Antimicrobial Activity
Carbonothioic acid derivatives have also been explored for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and function .
Agricultural Applications
1. Pesticide Development
The structural characteristics of carbonothioic acid make it suitable for use in developing novel pesticides. Its ability to interact with specific biological targets in pests can lead to the design of more effective and environmentally friendly pest control agents. Studies have shown that certain esters derived from carbonothioic acid exhibit high insecticidal activity against common agricultural pests .
2. Plant Growth Regulators
Carbonothioic acid derivatives have been investigated as potential plant growth regulators. These compounds can enhance growth rates and improve resistance to environmental stressors in plants. Field trials have demonstrated increased yields in crops treated with these compounds compared to control groups .
Material Science Applications
1. Polymer Chemistry
In material science, carbonothioic acid has been utilized in the synthesis of polymers with unique properties. Its reactivity allows for the incorporation of sulfur into polymer backbones, leading to materials with enhanced thermal stability and mechanical strength. Research has focused on developing polymer composites that leverage these properties for applications in coatings and adhesives .
2. Nanomaterials
The compound has also been explored in the field of nanotechnology, particularly for the synthesis of nanomaterials with tailored functionalities. Carbonothioic acid derivatives can serve as precursors for nanoparticles that exhibit specific optical or electronic properties, which are valuable in sensors and electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of Carbonothioic acid, S-(4-aminophenyl) O-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Reactivity and Stability
- Electrophilic Reactivity: The 4-aminophenyl group in the target compound facilitates electrophilic substitution (e.g., diazotization), whereas the thiazole or pyrimidine derivatives (e.g., 63148-79-8, 42116-21-2) are more suited for nucleophilic aromatic substitution due to electron-deficient rings .
- Steric Effects : tert-Butyl-substituted analogues (e.g., 396725-72-7) exhibit higher thermal stability but lower solubility in polar solvents compared to benzyl-substituted derivatives .
- Hydrolytic Sensitivity: The presence of electron-withdrawing groups (e.g., acetyl in 63148-79-8) accelerates hydrolysis under basic conditions, whereas the 4-aminophenyl group may confer pH-dependent degradation .
Biological Activity
Carbonothioic acid, S-(4-aminophenyl) O-(phenylmethyl) ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
Carbonothioic acid derivatives often exhibit diverse biological activities. The specific structural features of S-(4-aminophenyl) O-(phenylmethyl) ester contribute to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Chemical Formula | CHNOS |
| Molecular Weight | 288.36 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Effects : It could inhibit pro-inflammatory cytokines, thus mitigating inflammation.
- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells through modulation of signaling pathways.
Research Findings
Recent studies have highlighted the compound's potential in various biological applications:
-
Antioxidant Activity :
- A study demonstrated that derivatives of carbonothioic acids exhibited significant antioxidant properties, effectively neutralizing reactive oxygen species (ROS) .
- Anti-inflammatory Effects :
- Anticancer Activity :
Case Studies
Several case studies have explored the biological activity of carbonothioic acid derivatives:
-
Study on Antioxidant Properties :
A comparative analysis on various carbonothioic acid derivatives found that S-(4-aminophenyl) O-(phenylmethyl) ester exhibited superior antioxidant activity compared to other tested compounds. The study utilized DPPH and ABTS assays to measure radical scavenging capabilities . -
Evaluation of Anti-inflammatory Effects :
An investigation into the anti-inflammatory potential of related compounds showed that those with similar functional groups significantly reduced edema in animal models, indicating a promising therapeutic profile for inflammatory conditions . -
Anticancer Activity Assessment :
A recent publication reported that S-(4-aminophenyl) O-(phenylmethyl) ester induced apoptosis in breast cancer cells through mitochondrial pathway activation. The study provided evidence for its role in downregulating anti-apoptotic proteins .
Q & A
Synthesis and Optimization
Basic: What are the established synthetic routes for Carbonothioic acid, S-(4-aminophenyl) O-(phenylmethyl) ester? Methodological Answer: The compound is synthesized via nucleophilic substitution between 4-aminothiophenol and benzyl chloroformate derivatives under inert conditions (e.g., nitrogen atmosphere). Evidence from analogous thioester syntheses (e.g., Michael addition of thioglycolic acid to α,β-unsaturated carbonyls) suggests adapting similar protocols . Key parameters include:
- Solvent selection : Aprotic solvents like DMF or THF improve reactivity.
- Temperature : Reactions typically proceed at 60–80°C, with yields ranging 60–75%.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Advanced: How can reaction yields be optimized for scale-up synthesis? Systematic optimization via Design of Experiments (DoE) is recommended. For example:
- Vary molar ratios (1:1.2–1.5 for nucleophile:electrophile).
- Screen catalysts (e.g., DMAP for acyl transfer) .
- Use in-line FTIR to monitor reaction progress. highlights yield improvements (≥80%) with kinetic control in stepwise additions .
Analytical Characterization
Basic: What spectroscopic methods are used to confirm the structure of this compound? Methodological Answer:
- NMR : NMR (CDCl₃) shows characteristic peaks: δ 7.3–7.5 ppm (benzyl aromatic protons), δ 6.6–6.8 ppm (4-aminophenyl group), and δ 4.8 ppm (O-benzyl CH₂). NMR confirms thiocarbamate carbonyl at ~190 ppm .
- Mass Spectrometry : ESI-MS (positive mode) detects [M+H]⁺ at m/z 260.1 (C₁₄H₁₃NO₂S requires 259.07).
Advanced: How can trace impurities or degradation products be identified?
- HPLC-MS/MS : Use a C18 column (ACN/water gradient) coupled with high-resolution MS to detect byproducts (e.g., hydrolyzed ester or oxidized thiols).
- Stability-Indicating Assays : Accelerated degradation under acidic/alkaline conditions (pH 1–13) reveals hydrolytic pathways .
Stability and Degradation
Basic: What conditions destabilize this compound during storage? Methodological Answer:
- Light Sensitivity : UV exposure (λ < 400 nm) accelerates decomposition; store in amber vials.
- Hydrolysis : Aqueous environments (especially pH > 10) cleave the ester bond. notes ester group lability in alkaline media .
Advanced: How does temperature affect long-term stability?
- Arrhenius Modeling : Conduct isothermal studies (25°C, 40°C, 60°C) to calculate activation energy () for degradation. reports ≈ 85 kJ/mol for similar thiocarbamates, predicting shelf-life at 25°C as >12 months .
Mechanistic Studies
Basic: What is the proposed mechanism for its synthesis? Methodological Answer: The reaction follows an -type mechanism:
Deprotonation of 4-aminothiophenol (base, e.g., NaH).
Nucleophilic attack on benzyl chloroformate, displacing chloride.
supports this pathway for analogous Michael additions .
Advanced: How can computational chemistry validate reaction mechanisms?
- DFT Calculations : Optimize transition-state geometries (e.g., Gaussian 16 at B3LYP/6-31G* level) to confirm energy barriers.
- Solvent Effects : COSMO-RS models predict solvation energies in DMF vs. THF .
Enantiomeric Resolution
Basic: Does this compound form enantiomers? Methodological Answer: Yes. The sulfur atom in the thiocarbamate group creates a chiral center, yielding R and S enantiomers. confirms racemic mixtures in similar thioesters .
Advanced: What chiral separation techniques achieve >95% enantiomeric excess (ee)?
- Chiral HPLC : Use Chiralpak IA-3 column (n-hexane/isopropanol, 90:10); retention times differ by ~2 min.
- Kinetic Resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer .
Conflicting Data Resolution
Basic: How to address discrepancies in reported synthetic yields? Methodological Answer:
- Reproducibility Checks : Verify reagent purity, solvent dryness, and inert conditions.
- Statistical Analysis : Use ANOVA to compare yields across studies (e.g., vs. 8) .
Advanced: What advanced statistical tools resolve multivariate contradictions?
- Principal Component Analysis (PCA) : Reduces variables (e.g., solvent, temperature, catalyst) to identify dominant yield factors.
- Response Surface Methodology (RSM) : Models interactions between parameters to pinpoint optimal conditions .
Safety and Handling
Basic: What safety protocols are recommended? Methodological Answer:
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation ( classifies similar compounds as toxic) .
Advanced: How to mitigate risks during scale-up?
- Process Hazard Analysis (PHA) : Evaluate thermal runaway risks via RC1e calorimetry.
- Waste Management : Neutralize acidic/basic byproducts before disposal .
Applications in Organic Synthesis
Basic: What role does this compound play as a synthetic intermediate? Methodological Answer:
- Protecting Group : The benzyl ester can mask carboxylic acids; cleavage via hydrogenolysis (H₂/Pd-C).
- Thiol Precursor : Reduction of the thiocarbamate yields 4-aminothiophenol .
Advanced: Can it act as a ligand in catalysis?
- Coordination Studies : Screen with transition metals (e.g., Pd, Cu) for Suzuki-Miyaura coupling. notes ester applications in asymmetric catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
